![molecular formula C20H22N4OS B12428105 (Z)-N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine](/img/structure/B12428105.png)
(Z)-N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine
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Overview
Description
VP3.15 is a small, heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family. It is a dual inhibitor of phosphodiesterase 7 and glycogen synthase kinase 3β. This compound has shown significant potential in neuroprotective and immunomodulatory functions, particularly in the treatment of neurodegenerative diseases such as multiple sclerosis .
Preparation Methods
The synthesis of VP3.15 involves the formation of the 5-imino-1,2,4-thiadiazole core. The synthetic route typically includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods focus on optimizing yield and purity, often involving multi-step synthesis and purification processes .
Chemical Reactions Analysis
VP3.15 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce VP3.15.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (Z)-N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine typically involves the reaction of appropriate thiadiazole precursors with morpholinoethyl amines. Characterization methods such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and elemental analysis are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Thiadiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains. For instance, a study on related thiadiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria using disc diffusion methods .
Anticancer Potential
Research has highlighted the anticancer potential of thiadiazole derivatives. The compound's ability to modulate pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy. For example, recent studies have identified that certain thiadiazole analogs can inhibit tumor cell proliferation by targeting specific cellular mechanisms .
Enzyme Inhibition
Thiadiazoles have been studied for their role as enzyme inhibitors. In particular, they have shown promise in inhibiting enzymes associated with cancer progression and other pathological conditions. The molecular docking studies suggest that these compounds can effectively bind to target enzymes, potentially leading to new therapeutic strategies .
Cystic Fibrosis Treatment
A notable application of thiadiazole derivatives is in the treatment of cystic fibrosis. Research has shown that certain thiadiazole compounds can act as inhibitors of RNF5, a ubiquitin ligase that degrades misfolded CFTR proteins. By inhibiting RNF5, these compounds help restore function to the mutant CFTR protein associated with cystic fibrosis . This finding underscores the potential of thiadiazoles in developing novel treatments for genetic disorders.
Antibacterial Studies
In a comparative study involving various thiadiazole derivatives, this compound was evaluated for its antibacterial activity against standard microbial strains. Results indicated that this compound exhibited significant activity comparable to established antibiotics .
Data Table: Biological Activities of Thiadiazole Derivatives
Mechanism of Action
VP3.15 exerts its effects by inhibiting phosphodiesterase 7 and glycogen synthase kinase 3β. This dual inhibition leads to reduced neuroinflammation and neuronal loss. The compound crosses the blood-brain barrier, allowing it to act directly on the central nervous system. It modulates immune responses and promotes the proliferation and differentiation of oligodendroglial precursors, thereby preserving myelin and axonal integrity .
Comparison with Similar Compounds
VP3.15 is unique due to its dual inhibition mechanism. Similar compounds include:
TDZD-8: A covalent reversible inhibitor of glycogen synthase kinase 3β.
VP0.7: Another substrate competitive inhibitor of glycogen synthase kinase 3β.
Compared to these compounds, VP3.15 has a higher safety profile, better pharmacodynamic and pharmacokinetic properties, and the ability to cross the blood-brain barrier .
Biological Activity
(Z)-N-(2-Morpholinoethyl)-2,3-diphenyl-1,2,4-thiadiazol-5(2H)-imine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. This article reviews the biological activity of this specific compound by summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a morpholinoethyl group and two phenyl groups. The structural characteristics contribute to its biological activity through various mechanisms of action.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound demonstrated promising results against both gram-positive and gram-negative bacteria. For instance, derivatives with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 8 |
Compound B | E. coli | 16 |
Compound C | P. aeruginosa | 32 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been highlighted in various studies. For example, compounds structurally related to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds typically range from 5 to 15 µM .
Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound X | MCF-7 | 9.36 |
Compound Y | HepG2 | 12.45 |
Compound Z | PC3 | 7.89 |
Anti-inflammatory Activity
Thiadiazoles have also been recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some thiadiazole derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Interference with Cellular Signaling : These compounds can modulate signaling pathways involved in inflammation and cancer progression.
- DNA Interaction : Studies suggest that thiadiazoles can bind to DNA and interfere with replication processes .
Case Studies
- Anticancer Study : A study evaluated the effect of a series of thiadiazole derivatives on MCF-7 cells, revealing that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against biofilms formed by Pseudomonas aeruginosa, demonstrating significant inhibition comparable to standard antibiotics .
Properties
Molecular Formula |
C20H22N4OS |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C20H22N4OS/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
DUDNZBPCJBAIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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